molecular formula C8H13F2NO B13218569 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one

Katalognummer: B13218569
Molekulargewicht: 177.19 g/mol
InChI-Schlüssel: YDEZRKDMHXIHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one is a chemical compound with the molecular formula C8H14F2NO It is characterized by the presence of an amino group and a difluorocyclohexyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one typically involves the reaction of 4,4-difluorocyclohexanone with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorocyclohexyl moiety can interact with hydrophobic regions. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride
  • 2-(1-Amino-4,4-difluorocyclohexyl)acetic acid hydrochloride

Comparison: Compared to similar compounds, 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorocyclohexyl moiety provides enhanced stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H13F2NO

Molekulargewicht

177.19 g/mol

IUPAC-Name

2-amino-1-(4,4-difluorocyclohexyl)ethanone

InChI

InChI=1S/C8H13F2NO/c9-8(10)3-1-6(2-4-8)7(12)5-11/h6H,1-5,11H2

InChI-Schlüssel

YDEZRKDMHXIHOG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1C(=O)CN)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.